
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline typically involves the reaction of aniline with a phenyl-substituted trimethylsilyl compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline exerts its effects depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
N-(1-Phenyl-2-(trimethylsilyl)ethyl)aniline: Similar structure but lacks the ethylidene group.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)benzylamine: Similar structure with a benzylamine moiety instead of aniline.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)toluidine: Similar structure with a toluidine moiety.
Uniqueness
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
61820-41-5 |
|---|---|
分子式 |
C17H21NSi |
分子量 |
267.44 g/mol |
IUPAC名 |
N,1-diphenyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C17H21NSi/c1-19(2,3)14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChIキー |
BNJFOHWSVOPSQZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



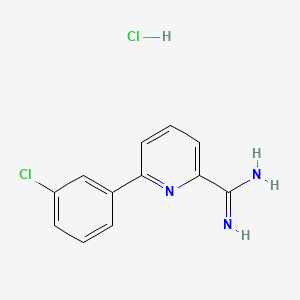
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)


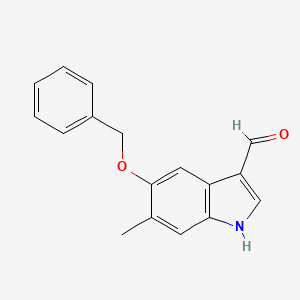
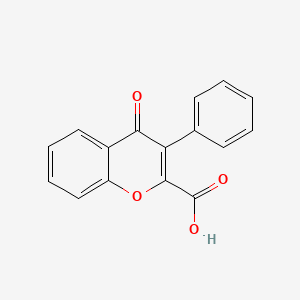
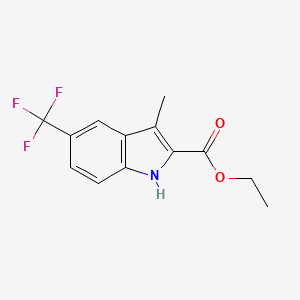


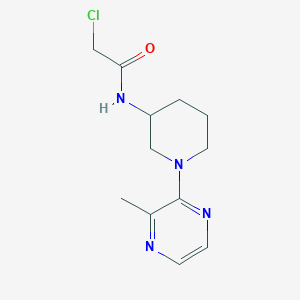


![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
